
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of a methoxy group, two methyl groups, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-methoxy-2,5-dimethylbenzene. One common method is to react 4-methoxy-2,5-dimethylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form 4-methoxy-2,5-dimethylbenzene-1-sulfonyl chloride. This intermediate can then be treated with a fluoride source, such as potassium fluoride (KF), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonamides or thiols.
Scientific Research Applications
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: Used in the study of enzyme mechanisms and protein labeling due to its reactive sulfonyl fluoride group.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. The compound can inhibit enzyme activity by forming stable adducts with serine or cysteine residues, thereby blocking the catalytic function of the enzyme.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Methoxy-2,5-dimethylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
4-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chloride or sulfonamide groups. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it a valuable functional group in various chemical and biological applications.
Properties
Molecular Formula |
C9H11FO3S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H11FO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3 |
InChI Key |
UZRMGFGRENTJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)F)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



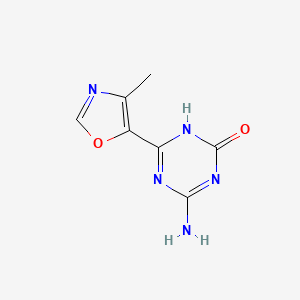
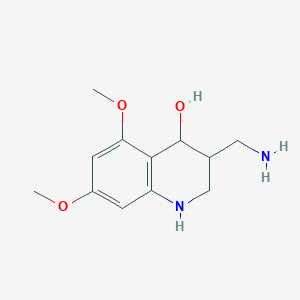
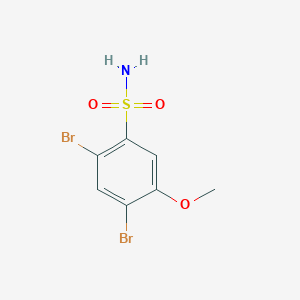
![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)

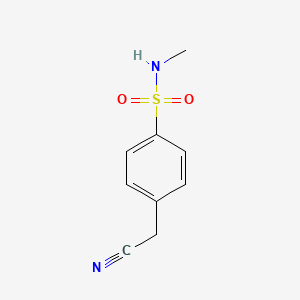
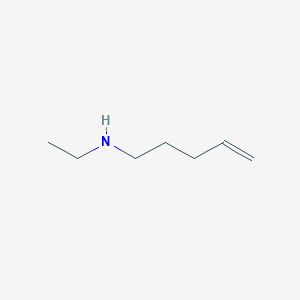
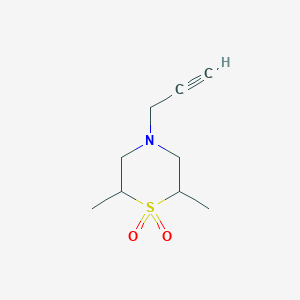
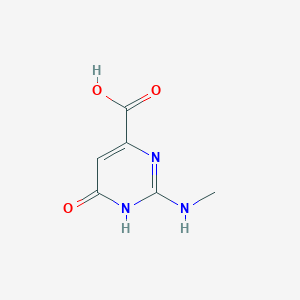

![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)

